Cas no 30082-41-8 (3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid)

3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid is a specialized organic compound featuring a benzoic acid core substituted with a (4-chlorophenyl)sulfanylmethyl group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both carboxylic acid and sulfanyl functionalities allows for versatile derivatization, enabling applications in coupling reactions and heterocycle formation. Its chlorophenyl moiety enhances lipophilicity, which can be advantageous in designing bioactive molecules. The compound exhibits moderate stability under standard conditions, facilitating handling in synthetic workflows. Its well-defined structure ensures reproducibility in research and industrial applications, particularly in the development of novel therapeutic agents or crop protection chemicals.
3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid structure
30082-41-8 structure
Product Name:3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid
CAS No:30082-41-8
MF:C14H11ClO2S
MW:278.753941774368
CID:312278
PubChem ID:3744050
Update Time:2025-06-08

3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-[[(4-chlorophenyl)thio]methyl]-
    • 3-[(4-chlorophenyl)sulfanylmethyl]benzoic acid
    • 3-{[(4-CHLOROPHENYL)THIO]METHYL}BENZOIC ACID
    • 3-{[(4-chlorophenyl)sulfanyl]methyl}benzoic acid
    • 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid
    • Inchi: 1S/C14H11ClO2S/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
    • InChI Key: SMSWCDAPANKIOU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCC1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 277.0091
  • Monoisotopic Mass: 278.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.37
  • Boiling Point: 460.7°Cat760mmHg
  • Flash Point: 232.4°C
  • Refractive Index: 1.665
  • PSA: 40.13

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Additional information on 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid

Introduction to 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid (CAS No. 30082-41-8)

3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid, identified by its Chemical Abstracts Service number CAS No. 30082-41-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique sulfanyl and chlorophenyl substituents, which contribute to its distinct chemical properties and potential biological activities.

The molecular structure of 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid consists of a benzoic acid core functionalized with a sulfanyl group (-S-) attached to a methyl group, which is further linked to a 4-chlorophenyl moiety. This structural arrangement imparts specific electronic and steric properties, making it a valuable candidate for various chemical modifications and biological evaluations. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability, which are critical factors in drug design.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological profiles. Studies have demonstrated that such compounds often exhibit anti-inflammatory, analgesic, and antioxidant properties. The specific arrangement of functional groups in 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid suggests that it may interact with biological targets in novel ways, warranting further investigation into its potential therapeutic applications.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Researchers have been exploring benzoic acid derivatives as intermediates in the synthesis of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The sulfanyl and chlorophenyl groups provide multiple sites for chemical modification, allowing for the creation of analogs with tailored biological activities. For instance, modifications at the sulfanyl position could enhance binding affinity to specific enzymes or receptors, while alterations at the chlorophenyl moiety might improve metabolic stability.

The synthesis of 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the desired molecular framework efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity levels, which are essential for subsequent biological evaluations.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These studies have provided valuable insights into its binding affinity, specificity, and potential side effects. By leveraging computational tools, researchers can accelerate the drug discovery process by identifying promising candidates before conducting costly experimental trials.

Biological activity assays have been conducted to evaluate the pharmacological potential of 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid. Initial studies have shown that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. For example, it has demonstrated efficacy in suppressing the activity of cyclooxygenase-2 (COX-2), an enzyme known for its role in pain and inflammation. Such findings suggest that this compound could be developed into a novel anti-inflammatory agent.

The compound's structural features also make it an attractive scaffold for further derivatization. By introducing additional functional groups or altering existing ones, researchers can generate libraries of compounds with varying biological activities. High-throughput screening (HTS) techniques have been employed to rapidly assess the potency and selectivity of these derivatives against target enzymes and receptors. This approach has led to the identification of several lead compounds with promising therapeutic profiles.

In addition to its pharmacological potential, 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid has shown promise in material science applications. Its unique chemical structure allows it to serve as a precursor for synthesizing advanced materials with tailored properties. For instance, it can be used to develop polymers with enhanced thermal stability or coatings with improved corrosion resistance. These applications highlight the versatility of benzoic acid derivatives beyond their traditional roles in pharmaceuticals.

The future direction of research on 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid is likely to focus on optimizing its synthetic routes for large-scale production and exploring its potential in clinical trials. Collaborations between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into viable therapeutic options for patients worldwide. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

In conclusion, 3-{(4-Chlorophenyl)sulfanylmethyl}benzoic Acid (CAS No. 30082-41-8) is a multifaceted compound with significant potential in both pharmaceuticals and material science. Its unique structural features offer opportunities for diverse applications, from developing novel drugs to creating advanced materials. With ongoing research efforts aimed at optimizing synthesis methods and evaluating biological activities, this compound is poised to make meaningful contributions to science and industry in the years ahead.

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